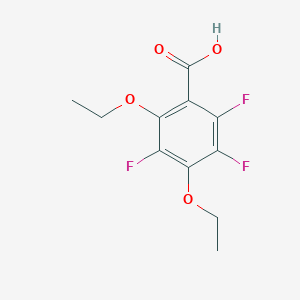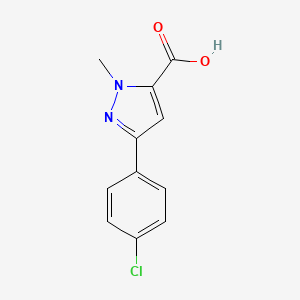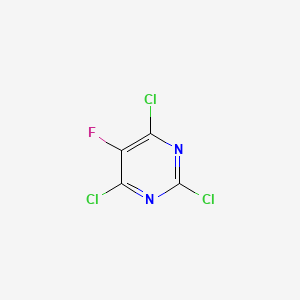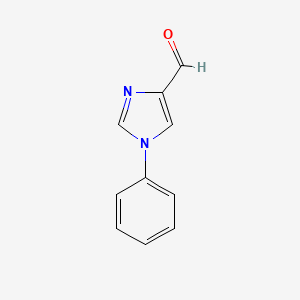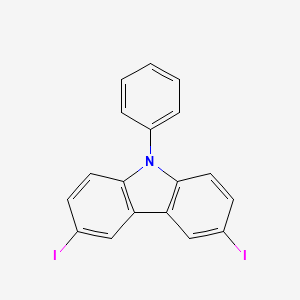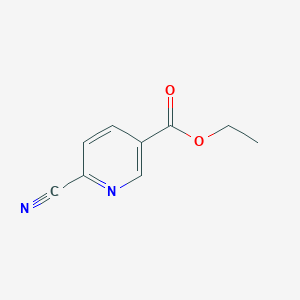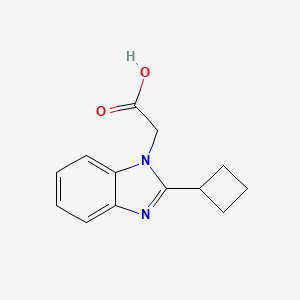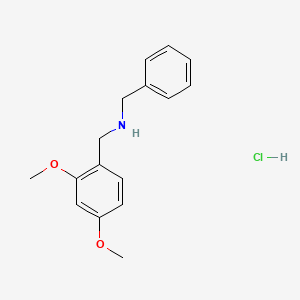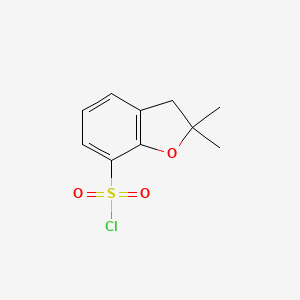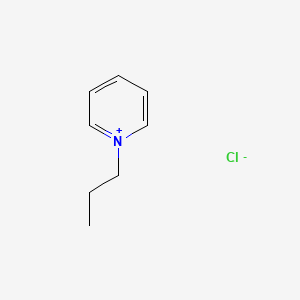
1-Propylpyridinium Chloride
Overview
Description
1-Propylpyridinium Chloride is a chemical compound with the molecular formula C8H12ClN . It is generally immediately available in most volumes .
Synthesis Analysis
The synthesis of 1-Propylpyridinium Chloride involves a detailed investigation of the synthesis of novel quaternary pyridinium salts . The Menchutkin reactions (MR) with the exception of a few cases, are of the S N 2 type. Primary halides are generally more reactive than secondary or tertiary halides .Molecular Structure Analysis
The molecular structure of 1-Propylpyridinium Chloride is C8H12ClN . The average mass is 157.641 Da and the Monoisotopic mass is 157.065826 Da .Chemical Reactions Analysis
The chemical reactions of 1-Propylpyridinium Chloride involve the reaction of a tertiary amine with an alkyl halide . The reaction takes place more easily through the stabilization of the transition state and the charged products, which are more polar than the reactants .Physical And Chemical Properties Analysis
1-Propylpyridinium Chloride has a molecular weight of 157.64 . It should be stored at a temperature between 28 C .Scientific Research Applications
Pyridinium salts, including 1-Propylpyridinium Chloride, are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics . Here are some of the applications:
-
Pyridinium Ionic Liquids : Pyridinium salts are used to create ionic liquids, which have a variety of applications in green chemistry due to their unique properties such as low volatility, high thermal stability, and good solvating ability for a wide range of compounds .
-
Anti-microbial Agents : Pyridinium salts have been studied for their anti-microbial properties. They can inhibit the growth of certain bacteria, making them potential candidates for the development of new antibiotics .
-
Anti-cancer Agents : Some pyridinium salts have shown anti-cancer activity. They can interfere with the growth of cancer cells, which could lead to the development of new cancer treatments .
-
Anti-malarial Agents : Certain pyridinium salts have anti-malarial properties. They can inhibit the life cycle of the malaria parasite, which could lead to the development of new anti-malarial drugs .
-
Anti-cholinesterase Inhibitors : Pyridinium salts can act as inhibitors of cholinesterase, an enzyme that breaks down acetylcholine in the body. This property makes them useful in the study of diseases like Alzheimer’s, where cholinesterase inhibitors are used as treatment .
-
Materials Science and Biological Issues Related to Gene Delivery : Pyridinium salts have applications in materials science and are being explored for their potential in gene delivery .
Pyridinium salts, including 1-Propylpyridinium Chloride, are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics . Here are some of the applications:
-
Pyridinium Ionic Liquids : Pyridinium salts are used to create ionic liquids, which have a variety of applications in green chemistry due to their unique properties such as low volatility, high thermal stability, and good solvating ability for a wide range of compounds .
-
Anti-microbial Agents : Pyridinium salts have been studied for their anti-microbial properties. They can inhibit the growth of certain bacteria, making them potential candidates for the development of new antibiotics .
-
Anti-cancer Agents : Some pyridinium salts have shown anti-cancer activity. They can interfere with the growth of cancer cells, which could lead to the development of new cancer treatments .
-
Anti-malarial Agents : Certain pyridinium salts have anti-malarial properties. They can inhibit the life cycle of the malaria parasite, which could lead to the development of new anti-malarial drugs .
-
Anti-cholinesterase Inhibitors : Pyridinium salts can act as inhibitors of cholinesterase, an enzyme that breaks down acetylcholine in the body. This property makes them useful in the study of diseases like Alzheimer’s, where cholinesterase inhibitors are used as treatment .
-
Materials Science and Biological Issues Related to Gene Delivery : Pyridinium salts have applications in materials science and are being explored for their potential in gene delivery .
Pyridinium salts, including 1-Propylpyridinium Chloride, are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics . Here are some of the applications:
-
Pyridinium Ionic Liquids : Pyridinium salts are used to create ionic liquids, which have a variety of applications in green chemistry due to their unique properties such as low volatility, high thermal stability, and good solvating ability for a wide range of compounds .
-
Anti-microbial Agents : Pyridinium salts have been studied for their anti-microbial properties. They can inhibit the growth of certain bacteria, making them potential candidates for the development of new antibiotics .
-
Anti-cancer Agents : Some pyridinium salts have shown anti-cancer activity. They can interfere with the growth of cancer cells, which could lead to the development of new cancer treatments .
-
Anti-malarial Agents : Certain pyridinium salts have anti-malarial properties. They can inhibit the life cycle of the malaria parasite, which could lead to the development of new anti-malarial drugs .
-
Anti-cholinesterase Inhibitors : Pyridinium salts can act as inhibitors of cholinesterase, an enzyme that breaks down acetylcholine in the body. This property makes them useful in the study of diseases like Alzheimer’s, where cholinesterase inhibitors are used as treatment .
-
Materials Science and Biological Issues Related to Gene Delivery : Pyridinium salts have applications in materials science and are being explored for their potential in gene delivery .
Safety And Hazards
Future Directions
Pyridinium salts, including 1-Propylpyridinium Chloride, have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
properties
IUPAC Name |
1-propylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.ClH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIUWAYPMADRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543882 | |
| Record name | 1-Propylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpyridinium Chloride | |
CAS RN |
23271-47-8 | |
| Record name | 1-Propylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



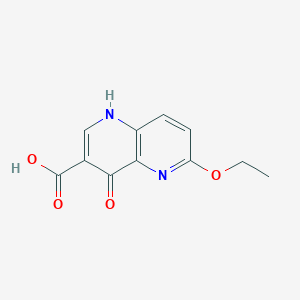
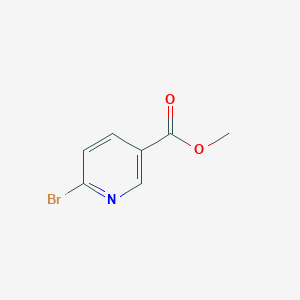
![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)
